molecular formula C13H8Cl2N2O2 B11991527 2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline

2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline

Cat. No.: B11991527
M. Wt: 295.12 g/mol
InChI Key: GTTIDUHVGSAYRC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features two aromatic rings, one substituted with chlorine atoms and the other with a nitro group, linked by an imine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine typically involves the condensation reaction between 2,4-dichloroaniline and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, disrupting their normal function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N-[(E)-(4-methylphenyl)methylidene]amine
  • N-(2,4-dichlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]amine
  • N-(2,4-dichlorophenyl)-N-[(E)-(4-hydroxyphenyl)methylidene]amine

Uniqueness

N-(2,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]amine is unique due to the presence of both chlorine and nitro substituents on the aromatic rings. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-3-6-13(12(15)7-10)16-8-9-1-4-11(5-2-9)17(18)19/h1-8H

InChI Key

GTTIDUHVGSAYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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